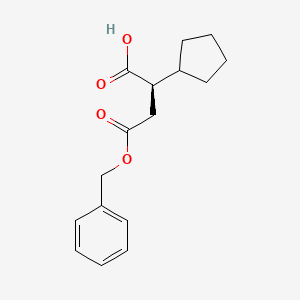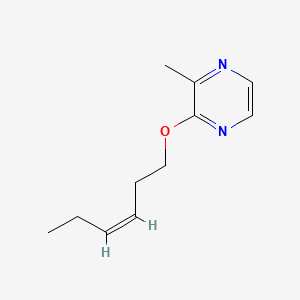
1H-Imidazol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazol-2(5H)-one is a heterocyclic organic compound that features a five-membered ring containing two nitrogen atoms. This compound is part of the imidazole family, which is known for its significant role in various biological and chemical processes. The structure of this compound allows it to participate in a wide range of chemical reactions, making it a valuable compound in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Imidazol-2(5H)-one can be synthesized through several methods. One common approach involves the cyclization of N-substituted glycine derivatives with formamide under acidic conditions. Another method includes the reaction of 1,2-diamines with carbonyl compounds, which leads to the formation of the imidazole ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors and catalysts to optimize yield and purity. The process typically includes the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper iodide (CuI) to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Imidazol-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-2-carboxylic acid.
Reduction: Reduction reactions can convert it into imidazolidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atoms in the ring act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are frequently employed in substitution reactions.
Major Products:
Oxidation: Imidazole-2-carboxylic acid.
Reduction: Imidazolidine derivatives.
Substitution: Various N-substituted imidazole derivatives.
Applications De Recherche Scientifique
1H-Imidazol-2(5H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing into its potential use as an antimicrobial and anticancer agent.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and dyes
Mécanisme D'action
The mechanism by which 1H-Imidazol-2(5H)-one exerts its effects involves its ability to interact with various molecular targets. The nitrogen atoms in the imidazole ring can form hydrogen bonds with biological molecules, influencing enzyme activity and protein function. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Imidazole: Shares the imidazole ring structure but lacks the carbonyl group at the 2-position.
Benzimidazole: Contains a fused benzene ring, providing different chemical properties and biological activities.
Thiazole: Similar heterocyclic structure but contains a sulfur atom instead of one of the nitrogen atoms.
Uniqueness: 1H-Imidazol-2(5H)-one is unique due to its specific ring structure and the presence of a carbonyl group, which allows it to participate in a broader range of chemical reactions compared to its analogs. This structural feature also enhances its potential as a versatile building block in synthetic chemistry .
Propriétés
Formule moléculaire |
C3H4N2O |
|---|---|
Poids moléculaire |
84.08 g/mol |
Nom IUPAC |
1,5-dihydroimidazol-2-one |
InChI |
InChI=1S/C3H4N2O/c6-3-4-1-2-5-3/h1H,2H2,(H,5,6) |
Clé InChI |
QSTJOOUALACOSX-UHFFFAOYSA-N |
SMILES canonique |
C1C=NC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102413.png)










